An In-depth Technical Guide to BWX 46: A Potent Neuropeptide Y Y5 Receptor Agonist
An In-depth Technical Guide to BWX 46: A Potent Neuropeptide Y Y5 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWX 46 is a potent and highly selective synthetic peptide agonist for the neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity for the Y5 receptor over other NPY receptor subtypes make it a valuable pharmacological tool for investigating the physiological roles of this receptor, particularly in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of BWX 46, including its biochemical properties, detailed experimental protocols for its characterization, and an exploration of the NPY Y5 receptor signaling pathway.
Introduction to BWX 46
BWX 46, chemically identified as Bis(31/31'){Cys31,Nva34]NPY(27-36)-NH2}, is a dimeric peptide analog of a C-terminal fragment of Neuropeptide Y.[2] It has been established as a highly selective agonist for the NPY Y5 receptor, demonstrating significantly lower affinity for the Y1, Y2, and Y4 receptor subtypes.[2] This selectivity allows for the specific interrogation of Y5 receptor-mediated pathways in various experimental models. In vivo studies have demonstrated that intrahypothalamic administration of BWX 46 stimulates food intake in rats in a gradual manner, a characteristic effect of Y5 receptor activation.[1]
Quantitative Data
The following tables summarize the key quantitative data for BWX 46, providing a clear comparison of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of BWX 46
| Receptor Subtype | Binding Affinity (Ki, nM) |
| NPY Y5 | 0.85 |
| NPY Y1 | 42 |
| NPY Y2 | 3015 |
| NPY Y4 | 245 |
Data compiled from R&D Systems.[2]
Table 2: Functional Potency of BWX 46
| Assay | Cell Line | Parameter | Value (nM) |
| cAMP Inhibition | Y5-expressing cells | IC50 | 0.85 |
Data compiled from MedchemExpress.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BWX 46 are provided below. These protocols are based on established techniques in the field and are intended to serve as a guide for researchers.
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of BWX 46 for NPY receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of BWX 46 for NPY Y1, Y2, Y4, and Y5 receptors.
Materials:
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Cell membranes prepared from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, or Y5).
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Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable radiolabeled NPY receptor ligand.
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BWX 46 (unlabeled competitor).
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Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA).
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well microplates.
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation counter and scintillation fluid.
Procedure:
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Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
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Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:
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50 µL of cell membrane preparation.
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50 µL of [¹²⁵I]-PYY at a final concentration close to its Kd for the respective receptor.
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50 µL of binding buffer or increasing concentrations of unlabeled BWX 46 (typically from 10⁻¹² M to 10⁻⁵ M).
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For determination of non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled NPY.
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Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
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Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
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Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the BWX 46 concentration.
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Determine the IC50 value (the concentration of BWX 46 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
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Cyclic AMP (cAMP) Functional Assay
This protocol describes a functional assay to measure the ability of BWX 46 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing the Y5 receptor.
Objective: To determine the IC50 value of BWX 46 for the inhibition of forskolin-stimulated cAMP production.
Materials:
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HEK293 or CHO cells stably expressing the human NPY Y5 receptor.
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Forskolin.
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BWX 46.
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Cell culture medium (e.g., DMEM).
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Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
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cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit, or similar).
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Plate reader compatible with the chosen assay kit.
Procedure:
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Cell Seeding: Seed the Y5 receptor-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.
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Cell Stimulation:
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Aspirate the culture medium and wash the cells with pre-warmed stimulation buffer.
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Add 50 µL of stimulation buffer containing a fixed concentration of forsklin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) and varying concentrations of BWX 46 (from 10⁻¹² M to 10⁻⁶ M).
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Incubate the plate at 37°C for 30 minutes.
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Cell Lysis and cAMP Detection:
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by detection reagents.
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-
Data Analysis:
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Generate a standard curve using known concentrations of cAMP.
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Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
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Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the BWX 46 concentration.
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Determine the IC50 value using non-linear regression analysis.
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In Vivo Food Intake Study in Rats
This protocol details the procedure for assessing the effect of intrahypothalamic administration of BWX 46 on food intake in rats.
Objective: To evaluate the orexigenic (appetite-stimulating) effect of BWX 46.
Materials:
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Male Sprague-Dawley or Wistar rats (250-300 g).
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Stereotaxic apparatus.
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Guide cannulas and internal cannulas for intrahypothalamic injection.
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BWX 46 dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
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Vehicle control (sterile saline or aCSF).
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Standard rat chow and water.
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Metabolic cages for individual housing and food intake measurement.
Procedure:
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Surgical Cannula Implantation:
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Anesthetize the rats and place them in a stereotaxic apparatus.
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Implant a guide cannula aimed at the paraventricular nucleus (PVN) or another relevant hypothalamic region involved in feeding regulation.
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Allow the animals to recover for at least one week after surgery.
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Acclimatization:
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Individually house the rats in metabolic cages and allow them to acclimate to the housing conditions and handling for several days.
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Provide ad libitum access to food and water.
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-
Experimental Procedure:
-
On the day of the experiment, gently restrain the rat and insert an internal cannula through the guide cannula.
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Infuse a specific dose of BWX 46 (e.g., 30-40 µg in a volume of 1-2 µL) or vehicle over a period of 1-2 minutes.
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Return the rat to its home cage with a pre-weighed amount of food.
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Food Intake Measurement:
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Measure the cumulative food intake at various time points after the injection (e.g., 1, 2, 4, 8, and 24 hours).
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Correct for any spillage by collecting and weighing it.
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-
Data Analysis:
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Calculate the food intake in grams for each time point.
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Compare the food intake between the BWX 46-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
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NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon activation by an agonist such as BWX 46, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The primary signaling pathway for the Y5 receptor involves coupling to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
In addition to the canonical cAMP pathway, activation of the Y5 receptor has been shown to modulate other signaling pathways, including:
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Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Y5 receptor activation can lead to the phosphorylation and activation of ERK1/2, which is implicated in cell growth and proliferation.
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Protein Kinase C (PKC) Pathway: Some studies suggest the involvement of PKC in Y5 receptor-mediated signaling, potentially contributing to downstream cellular effects.
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RhoA Pathway: Recent evidence indicates that the NPY/Y5 receptor axis can activate the small GTPase RhoA, which plays a crucial role in cytoskeleton remodeling and cell motility.
The following diagram illustrates the key signaling pathways activated by the NPY Y5 receptor.
Caption: NPY Y5 Receptor Signaling Cascade.
Conclusion
BWX 46 is a powerful and selective tool for the study of the NPY Y5 receptor. Its high affinity and specificity, coupled with its demonstrated in vivo activity, make it an invaluable asset for researchers in neuroscience, metabolism, and drug discovery. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further investigation into the complex roles of the NPY Y5 receptor in health and disease.
